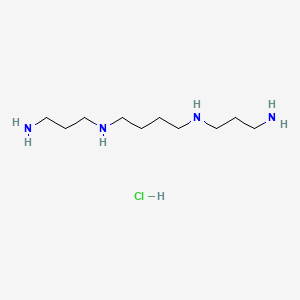

Spermine hydrochloride

Description

Propriétés

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKUDAXZWHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059792 | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Spermine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-67-2 | |

| Record name | Spermine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-diazoniadodecamethylenediammonium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CI1570O48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crossroads of Cellular Energy and Growth: A Technical Guide to Spermine Hydrochloride's Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, is a critical regulator of fundamental cellular processes, profoundly influencing the metabolic landscape that underpins cell growth, proliferation, and survival. As a polycationic molecule, its interactions with anionic macromolecules such as nucleic acids, proteins, and lipids dictate a wide array of metabolic outcomes. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of spermine hydrochloride in cellular metabolism. We will dissect its intricate biosynthesis and catabolism, delve into its direct and indirect regulatory effects on glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, and elucidate the molecular mechanisms governing these interactions. Furthermore, this guide will present detailed, field-proven experimental protocols for investigating the metabolic effects of spermine, including methodologies for metabolic flux analysis and real-time bioenergetic assessment. Finally, we will discuss the implications of dysregulated spermine metabolism in disease, particularly cancer, and explore the therapeutic potential of targeting the polyamine pathway.

Introduction: The Essential Nature of Polyamines

Polyamines, including spermine, spermidine, and their precursor putrescine, are aliphatic polycations essential for eukaryotic cell function.[1] At physiological pH, their positive charges facilitate interactions with negatively charged cellular components, thereby influencing a vast range of processes from DNA stabilization and gene expression to protein synthesis and ion channel modulation.[1][2] The intracellular concentration of polyamines is tightly regulated, and its dysregulation is a hallmark of various pathological states, most notably cancer, making the polyamine metabolic pathway a compelling target for therapeutic intervention.[3][4] This guide will focus specifically on spermine, the largest of the common polyamines, and its pivotal role as a metabolic regulator.

The intricate Dance of Spermine Homeostasis: Biosynthesis and Catabolism

The cellular levels of spermine are meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport. Understanding this homeostatic network is fundamental to appreciating its metabolic influence.

The biosynthesis of spermine begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC), a rate-limiting enzyme in the pathway. Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to produce spermidine and finally spermine.[5][6]

Conversely, the catabolic pathway involves a two-step enzymatic process. Spermidine/spermine N1-acetyltransferase (SSAT) acetylates spermine and spermidine, which are then oxidized by N1-acetylpolyamine oxidase (PAOX).[6] Additionally, spermine can be directly converted back to spermidine by spermine oxidase (SMO), a reaction that produces hydrogen peroxide (H₂O₂) and can contribute to oxidative stress.[3][7]

Figure 1: Simplified overview of spermine biosynthesis and catabolism.

Spermine's Regulatory Fingerprint on Core Metabolic Pathways

Spermine exerts its influence on cellular metabolism through a combination of direct enzymatic interactions and indirect signaling effects. Here, we explore its impact on the central pillars of energy production: glycolysis, the TCA cycle, and oxidative phosphorylation.

Glycolysis: A Potential Point of Regulation

While direct allosteric regulation of key glycolytic enzymes by spermine is not extensively documented, emerging evidence suggests indirect and nuanced roles.

-

Hexokinase: Spermine has been shown to enhance the binding of hexokinase II to the outer mitochondrial membrane. This localization is critical for efficient ATP utilization from oxidative phosphorylation to fuel the initial step of glycolysis. By promoting this association, spermine can potentially couple mitochondrial respiration with glycolytic flux.

-

Phosphofructokinase (PFK): The regulation of PFK, a major rate-limiting enzyme of glycolysis, by spermine appears to be indirect. One study has suggested that spermine can protect AMP deaminase from inhibition by fatty acids. This protection leads to increased ammonium levels, which in turn enhances PFK activity and glycolytic flux.[7]

-

Pyruvate Kinase: Currently, there is a lack of direct evidence for the allosteric regulation of pyruvate kinase by spermine. However, given the polycationic nature of spermine and the known allosteric regulation of pyruvate kinase by various charged molecules, this remains an area for future investigation.

The Tricarboxylic Acid (TCA) Cycle: A Hub of Spermine's Influence

Spermine's impact on the TCA cycle is more direct, with several key enzymes being identified as targets of its regulatory action.

-

Pyruvate Dehydrogenase Complex (PDC): Spermine can stimulate the activity of the pyruvate dehydrogenase complex, the gatekeeper enzyme linking glycolysis to the TCA cycle.[2] This stimulation is thought to occur through the activation of pyruvate dehydrogenase phosphatase, which dephosphorylates and activates the complex.[8]

-

Citrate Synthase: Spermine directly activates citrate synthase, the enzyme that catalyzes the first committed step of the TCA cycle. It achieves this by decreasing the Km for the substrate oxaloacetate, thereby enhancing the enzyme's efficiency at physiological substrate concentrations.

-

Isocitrate Dehydrogenase: The effect of spermine on NADP-dependent isocitrate dehydrogenase is isoform-specific. It activates the cytosolic isoform (ICD2), which is involved in NADPH production for antioxidant defense and lipid biosynthesis.[3] Conversely, it inhibits the mitochondrial isoform (ICD1).[3]

Figure 2: Spermine's regulatory interactions with key enzymes of the TCA cycle.

Oxidative Phosphorylation and Mitochondrial Integrity

Spermine plays a crucial role in maintaining mitochondrial function and integrity, which is intimately linked to cellular metabolism.

-

Electron Transport Chain (ETC): Spermine has been shown to act on the respiratory chain complexes to regulate oxidative phosphorylation activity.[9] While the precise mechanisms are still under investigation, it is clear that spermine can influence the efficiency of ATP production.

-

Mitochondrial Permeability Transition Pore (MPTP): Spermine is a known inhibitor of the mitochondrial permeability transition pore.[3] By preventing the opening of the MPTP, spermine helps to maintain the mitochondrial membrane potential, prevent the release of pro-apoptotic factors, and preserve mitochondrial function under conditions of cellular stress.

-

Mitochondrial Calcium Uniporter: Spermine can enhance mitochondrial Ca²⁺ uptake by modulating the activity of the mitochondrial calcium uniporter.[10] This increased mitochondrial calcium can, in turn, stimulate Ca²⁺-dependent dehydrogenases in the TCA cycle, further linking spermine to the regulation of cellular respiration.[10]

Experimental Methodologies for Investigating Spermine's Metabolic Role

To dissect the intricate metabolic effects of spermine, a combination of robust experimental techniques is required. This section provides detailed protocols for assessing cellular metabolism in response to this compound treatment.

Real-Time Bioenergetic Analysis using the Seahorse XF Analyzer

The Seahorse XF Analyzer allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a dynamic snapshot of mitochondrial respiration and glycolysis, respectively.

Protocol: Adapting the Seahorse XF Cell Mito Stress Test for Spermine Treatment

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Spermine Treatment:

-

Acute Treatment: Prepare a stock solution of this compound in sterile water. On the day of the assay, dilute the stock solution in Seahorse XF assay medium to the desired final concentrations. Load the spermine solutions into the injection ports of the sensor cartridge for injection during the assay. A typical injection strategy would be to measure basal OCR and ECAR, inject spermine, and then monitor the real-time response.

-

Chronic Treatment: Treat the cells with varying concentrations of this compound in their regular culture medium for a predetermined period (e.g., 24, 48, or 72 hours) prior to the assay. On the day of the assay, replace the treatment medium with Seahorse XF assay medium.

-

-

Assay Execution: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: Analyze the OCR and ECAR data to determine the effect of spermine on both mitochondrial respiration and glycolysis. Compare the key mitochondrial parameters between control and spermine-treated cells.

Metabolic Flux Analysis using 13C-Labeled Substrates

Metabolic flux analysis (MFA) with stable isotope tracers, such as ¹³C-labeled glucose or glutamine, provides a quantitative measure of the rates of metabolic pathways.

Protocol: 13C-Labeled Glucose Tracing with Spermine Treatment

-

Cell Culture and Spermine Treatment: Culture cells in standard medium and treat with the desired concentrations of this compound for a specified duration.

-

Isotope Labeling:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Replace the standard medium with a labeling medium containing ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose) and the same concentration of this compound as the pretreatment.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.

-

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution (MID) for key metabolites in glycolysis and the TCA cycle.

-

Flux Calculation: Utilize metabolic flux analysis software to fit the measured MIDs to a metabolic network model and calculate the intracellular metabolic fluxes. This will reveal how spermine treatment alters the flow of carbon through central metabolic pathways.

Table 1: Key Metabolic Parameters and their Interpretation

| Parameter | Description | Implication of Spermine-Induced Change |

| Basal Respiration | Oxygen consumption under baseline conditions. | Increased: Enhanced mitochondrial activity. Decreased: Mitochondrial inhibition. |

| ATP-Linked Respiration | Portion of basal respiration used for ATP synthesis. | Increased: Higher reliance on oxidative phosphorylation. Decreased: Shift towards glycolysis or mitochondrial uncoupling. |

| Maximal Respiration | Maximum oxygen consumption rate achievable by the cell. | Increased: Greater mitochondrial reserve capacity. Decreased: Impaired mitochondrial function. |

| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Increased: Enhanced ability to respond to energetic demands. Decreased: Reduced mitochondrial fitness. |

| Glycolytic Rate (ECAR) | Rate of lactate production, an indicator of glycolysis. | Increased: Upregulation of glycolysis. Decreased: Downregulation of glycolysis. |

| ¹³C-Flux through Glycolysis | The rate of conversion of ¹³C-glucose to pyruvate. | Increased/Decreased: Direct measure of spermine's effect on glycolytic pathway activity. |

| ¹³C-Flux into TCA Cycle | The rate of incorporation of ¹³C from pyruvate into citrate. | Increased/Decreased: Indicates changes in the coupling of glycolysis to the TCA cycle. |

The Pathological Implications and Therapeutic Potential

The tight regulation of spermine metabolism is crucial for cellular health, and its dysregulation is a common feature in many diseases, particularly cancer.[3][4] Cancer cells often exhibit elevated polyamine levels, which are essential for their rapid proliferation and survival.[7] This has led to the development of therapeutic strategies aimed at depleting intracellular polyamines.

Targeting spermine metabolism offers a multi-pronged approach to cancer therapy. Inhibitors of ODC, such as difluoromethylornithine (DFMO), have been extensively studied for their ability to block polyamine biosynthesis and inhibit tumor growth. Furthermore, the development of spermine analogues that can selectively target and disrupt polyamine homeostasis in cancer cells is an active area of research.[4]

Figure 3: Therapeutic strategies targeting the polyamine metabolic pathway.

Conclusion and Future Perspectives

This compound is not merely a structural component of the cell but a dynamic and influential regulator of cellular metabolism. Its ability to modulate key enzymes in the TCA cycle and influence mitochondrial function places it at the crossroads of cellular energy production and biosynthetic pathways. While our understanding of its role in glycolysis is still evolving, the intricate web of its metabolic interactions is becoming increasingly clear.

Future research should focus on elucidating the precise molecular mechanisms of spermine's interaction with glycolytic enzymes and further exploring the signaling pathways that connect polyamine metabolism with central carbon metabolism. The development of more specific and potent pharmacological tools to manipulate spermine levels will be crucial for both dissecting its physiological roles and advancing therapeutic strategies for a range of diseases. The continued exploration of spermine's metabolic landscape promises to uncover new insights into the fundamental processes of life and offer novel avenues for therapeutic intervention.

References

- Amendola, R., Cervelli, M., Fratini, E., Polticelli, F., Sallustio, D. E., & Mariottini, P. (2009). Spermine metabolism and anticancer therapy. Current Cancer Drug Targets, 9(1), 118–130. [Link]

- Hashimoto, T., Kamei, Y., & Hara, Y. (1998). Activation by spermine of citrate synthase from porcine heart.

- Yoshino, M., & Murakami, K. (1982). The regulatory role of spermine and fatty acid in the interaction of AMP deaminase with phosphofructokinase. Biochimica et Biophysica Acta (BBA) - General Subjects, 719(3), 474-479. [Link]

- Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism for cancer therapy and prevention. Nature Reviews Drug Discovery, 6(5), 373–390. [Link]

- Toninello, A., Salvi, M., & Dalla Via, L. (2008). Independent effects of spermine on pyruvate dehydrogenase complex activity in energized rat liver mitochondria incubated in the absence of exogenous Ca2+ and Mg2+. Amino Acids, 35(3), 635–642. [Link]

- Wallace, H. M., Fraser, A. V., & Hughes, A. (2003). A perspective of polyamine metabolism. Biochemical Journal, 376(Pt 1), 1–14. [Link]

- Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010. [Link]

- Minois, N. (2014). Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines--a mini-review. Gerontology, 60(4), 319–326. [Link]

- Madeo, F., Eisenberg, T., Pietrocola, F., & Kroemer, G. (2018). Spermidine in health and disease. Science, 359(6374), eaan2788. [Link]

- Salvi, M., & Toninello, A. (2017). Exogenous spermine preserves mitochondrial bioenergetics via regulating Src kinase signaling in the spinal cord. Experimental and Therapeutic Medicine, 14(3), 2415–2420. [Link]

- Pan, X., Liu, J., Nguyen, T., Liu, C., Sun, J., Teng, Y., ... & Chen, X. (2020). Mechanisms of dual modulatory effects of spermine on the mitochondrial calcium uniporter complex. eLife, 9, e54427. [Link]

- Brierley, G. P., Jurkowitz, M. S., & Jung, D. W. (1984). The mitochondrial permeability transition. Interactions of spermine, ADP, and inorganic phosphate. The Journal of Biological Chemistry, 259(23), 14672–14678. [Link]

- Miller-Fleming, L., Olin-Sandoval, V., Campbell, K., & Ralser, M. (2015). Remaining mysteries of molecular biology: the role of polyamines in the cell. Journal of Molecular Biology, 427(21), 3389–3406. [Link]

- Damuni, Z., & Reed, L. J. (1984). Stimulation of pyruvate dehydrogenase phosphatase activity by polyamines. The Journal of Biological Chemistry, 259(20), 12599–12602. [Link]

- Schilperoort, M. (2021).

- Agilent. (2021). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. [Link]

- Pegg, A. E. (2016). Functions of Polyamines in Mammals. The Journal of Biological Chemistry, 291(29), 14904–14912. [Link]

- Kam, Y., et al. (2023). A Customized XF Workflow for Detection and Characterization of Mitochondrial Toxicity.

- Agilent. (2022). Agilent Seahorse XF Mito Tox Assay Kit User Guide. Agilent Technologies. [Link]

- Tian, Y., Chen, X., Pu, J., Liang, Y., Li, W., Xu, X., ... & Li, Y. (2022). Spermatogenic cell-specific type 1 hexokinase (HK1S) is essential for capacitation-associated increase in tyrosine phosphorylation and male fertility in mice. PLoS Genetics, 18(7), e1010322. [Link]

- Valentini, G., et al. (2000). The allosteric regulation of pyruvate kinase. The Journal of Biological Chemistry, 275(24), 18145–18152. [Link]

- Zabala-Letona, A., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 43, 61-68. [Link]

- McCullagh, J. (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of Oxford. [Link]

- Agilent. (2022). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Agilent Technologies. [Link]

- Meyskens, F. L., & Gerner, E. W. (1999). Development of difluoromethylornithine (DFMO) as a chemoprevention agent. Clinical Cancer Research, 5(5), 945–951. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyamines stimulate the binding of hexokinase type II to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The allosteric regulation of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

From Crystalline Curiosity to Cornerstone of Cellular Function: A Technical History of the Discovery of Spermine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of spermine, from a microscopic curiosity to a molecule of profound biological significance, is a compelling narrative in the history of science. First observed in 1678 as simple crystals, its true chemical nature remained a mystery for nearly 250 years. This guide traces the chronological and scientific path of spermine's discovery, from its initial sighting by Antonie van Leeuwenhoek to its structural elucidation by Otto Rosenheim, and its eventual classification as a key member of the polyamine family. We will delve into the foundational experimental protocols that enabled its isolation, the elucidation of its biosynthetic pathway, and the pivotal discoveries that linked it to fundamental cellular processes like growth, proliferation, and disease. This technical history serves as a resource for professionals in research and drug development, providing context to the decades of investigation that have positioned the polyamine pathway as a critical target for therapeutic intervention.

The Dawn of Observation: The 17th to 19th Century

Leeuwenhoek's "Glittering Crystals": The First Sighting (1678)

The history of spermine begins in 1678 with the Dutch microscopist Antonie van Leeuwenhoek.[1][2][3] While conducting his pioneering investigations into human semen, which famously led to the discovery of spermatozoa, he noted the formation of distinct crystalline structures.[4][5][6] Using his handcrafted single-lens microscopes capable of unprecedented magnification, he described these as glittering, translucent, three-sided figures that tapered to a point, which he observed after the seminal fluid had stood for a short time.[7][8][9] These crystals, later identified as spermine phosphate, were the first visual evidence of a substance that would become central to cell biology.[10][11]

Two Centuries of Obscurity: Early Interpretations

Following Leeuwenhoek's initial report, the identity of these crystals remained an enigma for over two centuries. The substance was rediscovered and re-examined by several scientists, each proposing a different theory as to its nature. This period was marked by incremental progress, slowly moving from morphological description to chemical inquiry.

In 1791, the French chemist Nicolas Vauquelin described the crystals as having the form of a four-sided solid ending in elongated four-faced pyramids and, after a preliminary chemical investigation, concluded they were likely phosphate salts of an inorganic cation.[9][12] Much later, in 1865, Boettcher described them again, assuming they were proteinaceous and naming the substance "spermatine".[12] A significant step forward came in 1878 when Philipp Schreiner correctly identified the crystals as phosphate salts of a simple organic base.[8][12] Finally, the name "spermine" was given to this organic base in 1888 by Landenburg and Abel.[12]

| Observer | Year | Key Contribution / Interpretation | Citation(s) |

| Antonie van Leeuwenhoek | 1678 | First observation and description of crystals in human semen. | [1][12][13] |

| Nicolas Vauquelin | 1791 | Rediscovered the crystals; proposed they were phosphate salts. | [9][12] |

| Boettcher | 1865 | Assumed the substance was a protein, naming it "spermatine". | [12] |

| Philipp Schreiner | 1878 | Identified the crystals as phosphate salts of an organic base. | [8][12] |

| Landenburg & Abel | 1888 | Coined the name "spermine" for the organic base. | [12] |

The Chemical Revelation: Early 20th Century

Otto Rosenheim and the Elucidation of a 250-Year-Old Mystery

The definitive chemical structure of spermine was not determined until the 1920s, nearly a quarter of a millennium after Leeuwenhoek's first glimpse.[1] The breakthrough was made by the chemist Otto Rosenheim. In a series of papers around 1924, Rosenheim detailed his work on isolating spermine phosphate from both semen and animal testis, and through careful chemical analysis, he finally elucidated its correct structure as N,N'-Bis(3-aminopropyl)butane-1,4-diamine, a tetraamine.[8][12][14] This discovery concluded the initial chapter of spermine research and laid the chemical foundation for all future physiological studies.[15]

Foundational Experimental Protocol: Rosenheim's Isolation of Spermine Phosphate from Testis

Rosenheim's work was not merely theoretical; he developed and documented a practical method for isolating spermine phosphate.[8][9] This protocol demonstrates the classic biochemical techniques of the era and the logic behind them. The goal was to separate the small, water-soluble spermine phosphate from the bulk of tissue proteins and lipids.

Methodology:

-

Tissue Preparation: A bull's testicle is suspended in 96% alcohol in a stoppered bottle. This step serves a dual purpose: the alcohol acts as a preservative, and it initiates the precipitation of macromolecules like proteins, while smaller molecules like spermine phosphate may begin to crystallize out over time. Rosenheim noted that after several weeks, macroscopic crystals of spermine phosphate (3-4 mm in length) had formed.[8]

-

Initial Harvest and Extraction: The formed crystals are scraped from the tissue and the container walls. The collected material is boiled with alcohol to remove lipids and other alcohol-soluble impurities. The residue is then extracted with boiling water, which effectively solubilizes the polar spermine phosphate, leaving behind denatured, insoluble proteins.[8]

-

Purification via Recrystallization: The aqueous extract is filtered to remove any remaining solids. Upon cooling and concentration of the clear filtrate, the spermine phosphate, being less soluble at lower temperatures, crystallizes out. The addition of a small amount of alcohol can further decrease its solubility and enhance the yield of pure crystals.[8]

-

Validation: The identity and purity of the isolated crystals were confirmed by methods such as melting point determination. Rosenheim critically corrected the previously accepted melting point of 170°C to a much higher 249-250°C, providing a crucial standard for future work.[8]

Contextualization within the Polyamine Family: Mid-20th Century

Defining a Class: The Rise of Polyamine Biochemistry

Rosenheim's work on spermine coincided with the isolation of related compounds, such as spermidine (a triamine) and putrescine (a diamine), from various prokaryotic and eukaryotic sources.[1][15] This led to their classification as a family of structurally related, positively charged molecules called polyamines. The next great leap in the field was to understand how these molecules were synthesized and interconnected. This work was pioneered in the late 1950s by researchers Herb and Celia Tabor in collaboration with Sanford Rosenthal, who meticulously described the polyamine biosynthetic pathway and its quantification.[10]

The Biosynthetic Cascade: From Ornithine to Spermine

The work of the Tabors and others revealed a conserved and elegant enzymatic pathway responsible for producing the major polyamines.[10] This pathway is fundamental to all eukaryotic cells.[16]

-

Step 1: The Gateway Enzyme: The pathway begins with the amino acid ornithine. The enzyme ornithine decarboxylase (ODC), a highly regulated and short-lived protein, removes a carboxyl group from ornithine to produce the diamine putrescine. This is the rate-limiting step in polyamine biosynthesis.[1][15][17]

-

Step 2: The Aminopropyl Donor: Concurrently, another amino acid, methionine, is converted into S-adenosylmethionine (AdoMet). The enzyme AdoMet decarboxylase (SAMDC) then removes a carboxyl group from AdoMet to form decarboxylated AdoMet (dcAdoMet). This molecule serves as the donor of aminopropyl groups for the subsequent steps.[18]

-

Step 3: Synthesis of Spermidine: The enzyme spermidine synthase transfers an aminopropyl group from dcAdoMet to one of the primary amine groups of putrescine, forming the triamine spermidine.[19]

-

Step 4: Synthesis of Spermine: Finally, spermine synthase catalyzes the transfer of a second aminopropyl group from dcAdoMet to the remaining primary amine group of spermidine, yielding the tetraamine spermine.[19]

Sources

- 1. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The polyamines: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. smithsonianmag.com [smithsonianmag.com]

- 6. Anton van Leeuwenhoek (1632-1723): father of micromorphology and discoverer of spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NOVA Online | Cracking the Code of Life | Understanding Heredity (c. 550 B.C. - 2001 A.D.) [pbs.org]

- 8. scispace.com [scispace.com]

- 9. The Isolation of Spermine Phosphate from Semen and Testis. | Semantic Scholar [semanticscholar.org]

- 10. Introduction to the Thematic Minireview Series: Sixty plus years of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicalalgorithms.com [medicalalgorithms.com]

- 12. clinical-and-molecular-endocrinology.imedpub.com [clinical-and-molecular-endocrinology.imedpub.com]

- 13. acs.org [acs.org]

- 14. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Spermine - Wikipedia [en.wikipedia.org]

- 17. portlandpress.com [portlandpress.com]

- 18. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Biosynthetic Pathway of Spermine and Spermidine from Putrescine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Polyamines—principally putrescine, spermidine, and spermine—are ubiquitous polycationic molecules indispensable for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their intracellular concentrations are meticulously regulated through a coordinated network of biosynthesis, catabolism, and transport.[1][2] This guide provides an in-depth examination of the canonical biosynthetic pathway that synthesizes spermidine and spermine, beginning with the diamine putrescine. We will dissect the key enzymatic steps, explore the structural and mechanistic details of the involved aminopropyltransferases, present validated experimental protocols for their analysis, and discuss pharmacological strategies for pathway inhibition. This document is intended to serve as a comprehensive resource for scientists engaged in fundamental research and therapeutic development targeting polyamine metabolism.

Introduction: The Central Role of Polyamines

The major polyamines in mammalian cells, spermidine and spermine, are synthesized from the precursor putrescine through the sequential addition of aminopropyl groups.[3] This pathway is not merely a linear metabolic route but a critical regulatory hub. Elevated polyamine levels are a hallmark of rapidly proliferating tissues, making this pathway a long-standing target for anticancer therapies.[1][4] Conversely, dysregulation leading to reduced spermine levels is associated with rare genetic disorders like Snyder-Robinson syndrome, characterized by intellectual disability and skeletal defects.[5] Understanding the molecular machinery of this pathway is therefore paramount for developing targeted therapeutic interventions.

The synthesis of both spermidine and spermine is critically dependent on a unique aminopropyl donor: decarboxylated S-adenosylmethionine (dcSAM). The generation of this donor molecule is a key regulatory and often rate-limiting step in the overall pathway.

The Aminopropyl Donor: S-Adenosylmethionine Decarboxylase (SAMDC)

The sole function of S-adenosylmethionine decarboxylase (SAMDC, also known as AdoMetDC) is to catalyze the formation of dcSAM, the aminopropyl donor for all subsequent steps in spermine and spermidine synthesis.[6][7]

-

Reaction: SAMDC catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce dcSAM.[8] This reaction is a committed step, as dcSAM's only known role is in polyamine biosynthesis.[7]

-

Mechanism & Structure: SAMDC is a unique enzyme that utilizes a covalently bound pyruvate prosthetic group at its active site, which is essential for the decarboxylation reaction.[7] The enzyme is synthesized as a proenzyme that undergoes autocatalytic cleavage to generate the active α and β subunits, with the pyruvate group formed from an internal serine residue.[7]

-

Regulation: The intracellular concentration of dcSAM is kept extremely low and is tightly regulated by the activity of SAMDC, which in turn is controlled by cellular polyamine levels.[7] High levels of spermidine and spermine allosterically inhibit SAMDC activity and can also accelerate its degradation, providing a robust feedback inhibition mechanism.

The tight regulation of SAMDC underscores its gatekeeping role; without a supply of dcSAM, the subsequent synthesis of spermidine and spermine is halted.

The Core Biosynthetic Cascade: From Putrescine to Spermine

The conversion of putrescine to spermine occurs in two discrete, sequential steps, each catalyzed by a specific aminopropyltransferase. These enzymes, while performing similar chemical reactions, exhibit exquisite substrate specificity that dictates the orderly construction of higher-order polyamines.

Step 1: Synthesis of Spermidine by Spermidine Synthase (SpdSyn)

Spermidine synthase (SpdSyn) catalyzes the first aminopropyl transfer, converting the diamine putrescine into the triamine spermidine.[9]

-

Reaction: SpdSyn transfers an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[10]

-

Substrate Specificity: Human SpdSyn is highly specific for putrescine as its amine acceptor.[10][11] It shows negligible activity with larger substrates like spermidine, a critical feature that prevents the premature formation of spermine or other polyamine analogs.[10][12] This specificity is a key element of pathway fidelity.

-

Structural Basis for Mechanism: Crystal structures of human SpdSyn reveal a two-domain architecture with the active site located between them.[10][12] The binding of both dcSAM and putrescine induces a conformational change, enclosing the active site to shield the reaction from the solvent.[10] Conserved aspartic acid residues within the active site are crucial for deprotonating the incoming amine of putrescine, facilitating its nucleophilic attack on the aminopropyl moiety of dcSAM.[12] The reaction proceeds via a sequential mechanism where both substrates must bind before product release.[13]

Step 2: Synthesis of Spermine by Spermine Synthase (SpmSyn)

Once spermidine is formed, spermine synthase (SpmSyn) catalyzes the final step, adding a second aminopropyl group to create the tetraamine spermine.[14][15]

-

Reaction: SpmSyn transfers an aminopropyl group from dcSAM to the N8 position of spermidine, forming spermine and MTA.[12][16]

-

Substrate Specificity: In contrast to SpdSyn, SpmSyn is highly specific for spermidine and does not utilize putrescine as a substrate.[12]

-

Structural Determinants of Specificity: Human SpmSyn is a homodimer, with each monomer comprising three domains.[3][5] The C-terminal catalytic domain shares a similar fold with SpdSyn. However, a key distinction is the size of the substrate-binding pocket; SpmSyn possesses a larger active site cavity, which allows it to accommodate the bulkier spermidine molecule.[3] This structural difference is the primary reason for its distinct substrate preference and is a classic example of how enzyme evolution through gene duplication can lead to new metabolic capabilities.[17] Dimerization of the enzyme is required for its activity.[3]

The sequential and highly specific nature of these two enzymatic steps ensures the precise and hierarchical synthesis of polyamines, preventing a chaotic mixture of products.

Diagram 1: The Biosynthetic Pathway of Spermine

Caption: The enzymatic conversion of putrescine to spermine.

Experimental Analysis: Protocols and Methodologies

Validating the status of the polyamine biosynthetic pathway requires robust analytical methods to quantify polyamine levels and measure the activity of the key enzymes.

Quantification of Intracellular Polyamines by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for accurately measuring polyamine concentrations in biological samples.[18][19][20] The method relies on pre-column derivatization of the primary and secondary amino groups on polyamines with a fluorogenic reagent, allowing for sensitive detection.

Experimental Protocol: Polyamine Quantification

-

Sample Preparation & Deproteinization (Self-Validation Checkpoint):

-

Rationale: Proteins in the sample will interfere with derivatization and can damage the HPLC column. Perchloric acid (PCA) or similar acids are used to precipitate proteins effectively. Complete deproteinization is critical for accurate results.

-

Procedure:

-

Harvest a known quantity of cells (e.g., 1 x 10⁶) or weigh a tissue sample (e.g., 50 mg).[20]

-

Homogenize the sample in 10 volumes of ice-cold 0.2 M PCA.

-

Incubate on ice for 30 minutes to ensure complete protein precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble polyamines. The pellet should be firm and distinct.

-

-

-

Pre-Column Derivatization:

-

Rationale: Polyamines lack a native chromophore or fluorophore. Derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) or 9-fluorenylmethyl chloroformate (FMOC) creates highly fluorescent adducts that can be detected with high sensitivity.[20][21]

-

Procedure (using OPA):

-

In a microcentrifuge tube, mix 100 µL of the PCA supernatant with 100 µL of 1 M sodium borate buffer (pH 9.0).

-

Add 50 µL of the OPA reagent (e.g., 10 mg/mL OPA in methanol with 10 µL/mL N-acetyl-L-cysteine).

-

Vortex and incubate at room temperature in the dark for exactly 5 minutes. The timing is critical as the derivatives can be unstable.

-

Inject the sample immediately onto the HPLC system.

-

-

-

HPLC Separation and Detection:

-

Rationale: A reversed-phase C18 column is used to separate the derivatized polyamines based on their hydrophobicity. A gradient elution with an organic solvent (e.g., acetonitrile or methanol) allows for the sequential elution of putrescine, spermidine, and spermine derivatives.

-

Typical Parameters:

Parameter Value Reference Column Reversed-phase C18 (e.g., 3.9 x 150 mm, 4 µm) [18] Mobile Phase A 0.1 M Sodium Acetate (pH 7.2) with Methanol & THF [18] Mobile Phase B Acetonitrile [18] Flow Rate 1.0 mL/min [18] Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm) [18][20] | Quantification | Integration of peak area against a standard curve. |[20] |

-

Diagram 2: HPLC Workflow for Polyamine Analysis

Caption: Standard workflow for polyamine quantification via HPLC.

Measurement of Aminopropyltransferase Activity

Enzyme activity assays are essential for determining the functional status of SpdSyn and SpmSyn. While traditional methods used radiolabeled substrates, modern fluorescence-based assays offer a safer and more high-throughput alternative.[22][23]

Protocol Principle: Fluorescence-Based Activity Assay

This assay leverages the same derivatization chemistry used in HPLC but is performed in a microplate format.[22]

-

Reaction Setup:

-

Prepare a reaction buffer containing the enzyme source (cell lysate or purified protein), the amine substrate (putrescine for SpdSyn; spermidine for SpmSyn), and the aminopropyl donor (dcSAM).

-

Negative Control (Self-Validation Checkpoint): Run parallel reactions with heat-inactivated enzyme or without one of the substrates (e.g., no putrescine). This is crucial to ensure that the observed signal is due to specific enzymatic activity.

-

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The reaction is linear with respect to time and enzyme concentration within certain limits, which should be determined empirically.

-

Reaction Termination & Derivatization: Stop the reaction (e.g., by adding acid). Add the derivatizing agent (e.g., 1,2-diacetyl benzene or OPA) and incubate to allow the fluorescent adducts to form.[22]

-

Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence compared to the negative control is proportional to the amount of product (spermidine or spermine) formed.

-

Quantification: A standard curve generated with known concentrations of the product (spermidine or spermine) is used to convert fluorescence units into molar quantities, allowing for the calculation of specific enzyme activity.[22]

Pharmacological Inhibition: Tools for Research and Drug Development

Inhibitors of the polyamine biosynthetic pathway are invaluable tools for studying the function of polyamines and serve as leads for therapeutic development.

| Enzyme | Substrates | Product(s) | Key Inhibitors | Mechanism of Inhibitor | Reference |

| SAMDC | S-adenosylmethionine (SAM) | dcSAM, CO₂ | MGBG (Methylglyoxal bis(guanylhydrazone)) | Reversible, competitive inhibitor. | [24][25] |

| DFMA (Eflornithine analog) | Irreversible (suicide) inhibitor. | [4] | |||

| SpdSyn | Putrescine, dcSAM | Spermidine, MTA | Cyclohexylamine | Inhibits SpdSyn, reducing substrate availability for SpmSyn. | [24] |

| SpmSyn | Spermidine, dcSAM | Spermine, MTA | N-(3-Aminopropyl)cyclohexylamine | A more specific inhibitor of SpmSyn. | [24] |

| MDL 72527 (for catabolism) | Irreversible inhibitor of spermine oxidase (SMOX). | [26] |

Causality in Inhibitor Choice:

-

To deplete all polyamines, targeting the upstream enzymes Ornithine Decarboxylase (with DFMO) or SAMDC (with MGBG) is the most effective strategy.[24][25] The choice between them depends on the desired cellular effect; SAMDC inhibition leads to a buildup of putrescine but a decrease in spermidine, while ODC inhibition depletes all three.[25]

Conclusion

The biosynthetic pathway from putrescine to spermine is a tightly regulated and fundamentally important metabolic route. It is orchestrated by a trio of key enzymes—SAMDC, SpdSyn, and SpmSyn—whose specificities and structural features ensure the precise production of spermidine and spermine. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of this pathway, enabling researchers to probe its function in health and disease. As our understanding of the nuanced roles of individual polyamines grows, the continued development of highly specific pharmacological inhibitors will be crucial for translating this knowledge into novel therapeutic strategies for cancer, neurodegenerative disorders, and other proliferative diseases.

References

- Spermine synthase - PMC - PubMed Central - NIH. (n.d.).

- Wu, H., et al. (2008). Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM. Journal of Biological Chemistry.

- Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry.

- Wu, H., et al. (2007). Structure and mechanism of spermidine synthases. PubMed.

- Cohn, M. S., et al. (1985). The biochemistry, genetics, and regulation of polyamine biosynthesis in Saccharomyces cerevisiae. PubMed.

- Yilmaz, O., et al. (2019). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Journal of Clinical and Experimental Investigations.

- Walters, D. R. (2003). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Journal of Experimental Botany.

- Pathways of PA synthesis and interconversion. (n.d.). ResearchGate.

- HPLC chromatography for analysis of polyamine standards. (n.d.). ResearchGate.

- Lee, S. H., et al. (2023). Structural Analysis of Spermidine Synthase from Kluyveromyces lactis. MDPI.

- Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry.

- Regulatory Mechanisms of Polyamine Biosynthesis in Plants. (2021). ResearchGate.

- Spermine synthase. (n.d.). Wikipedia.

- Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. Methods in Molecular Biology.

- What are SAMDC inhibitors and how do they work?. (2024). Patsnap Synapse.

- Burt, R. A., et al. (2019). A polyamine-independent role for S-adenosylmethionine decarboxylase. PubMed.

- Ragione, F. D., et al. (1991). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. PubMed.

- Han, S., et al. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science.

- What are SAMDC modulators and how do they work?. (2024). Patsnap Synapse.

- Pegg, A. E. (2009). S-Adenosylmethionine decarboxylase. Essays in Biochemistry.

- Pegg, A. E., & Michael, A. J. (2010). Spermine synthase. Cellular and Molecular Life Sciences.

- Adenosylmethionine decarboxylase – Knowledge and References. (n.d.). Taylor & Francis.

- Aikkal, R. (2023). Spermine Synthase (SMS): Structure, Function, and Therapeutic Potential. ResearchGate.

- Furbish, A. B. (2024). Identification and Characterization of Novel, Small Molecule Inhibitors of Spermine Oxidase. Medical University of South Carolina.

- Michael, A. J. (2023). New routes for spermine biosynthesis. Journal of Biological Chemistry.

- Biosynthesis pathway of polyamines in plants. (n.d.). ResearchGate.

- A-Formation of spermidine and spermine from putrescine in microorganisms. (n.d.). ResearchGate.

- Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Physiology.

- Upadhyay, R. K., et al. (2021). Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves. International Journal of Molecular Sciences.

- Michael, A. J. (2023). New routes for spermine biosynthesis. Journal of Biological Chemistry.

- Pegg, A. E., et al. (1981). Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts. Biochemical Journal.

- Secrist, J. A., et al. (1986). Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase. Biochemistry.

- Natarajan, S., et al. (2022). Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina. MDPI.

- Polyamine biosynthetic pathway in plants. (n.d.). ResearchGate.

- Jiménez-Bremont, J. F., et al. (2022). Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress. Plants.

- putrescine biosynthesis III. (n.d.). PubChem.

- Gowda, S. G. B., et al. (2023). A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. Journal of Biological Chemistry.

- How to analysis spermidine synthase and spermine synthase enzyme activity with the help of spectrophotometer in plant tissue?. (2019). ResearchGate.

- Pegg, A. E. (1998). Assay of spermidine and spermine synthases. Methods in Molecular Biology.

- Raina, A., et al. (1976). A rapid assay method for spermidine and spermine synthases. FEBS Letters.

- THE ROLE OF PUTRESCINE IN MICROBIAL METABOLISM. (1966). DTIC.

- Valdés, J., et al. (2023). From Omics to Applications: How Bioinformatics and Multi-Omics Approaches Are Revolutionizing Metal Bioleaching. MDPI.

- Shirota, H., et al. (1981). Rapid assay of spermidine synthase activity for high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SAMDC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A polyamine-independent role for S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are SAMDC modulators and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure and mechanism of spermidine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spermine synthase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. New routes for spermine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medipol.edu.tr [medipol.edu.tr]

- 19. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assay of spermidine and spermine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological pH Behavior of Spermine Hydrochloride

This guide provides a comprehensive technical overview of the behavior of spermine hydrochloride at physiological pH. It is intended for researchers, scientists, and drug development professionals who utilize spermine in biological systems and require a deep understanding of its pH-dependent properties.

Introduction: The Significance of pH in Spermine's Biological Function

Spermine is a ubiquitous polyamine that plays a crucial role in numerous cellular processes, including cell growth, proliferation, and the stabilization of nucleic acid structures.[1][2] Its hydrochloride salt is commonly used in research to introduce spermine into biological systems. The profound biological activity of spermine is inextricably linked to its chemical behavior in aqueous solutions, particularly its protonation state at the narrow range of physiological pH (typically 7.2-7.4).

At this pH, spermine's four amino groups are protonated, rendering it a polycation with a significant positive charge.[1][3][4][5] This charge is the primary driver of its interactions with negatively charged macromolecules like DNA and RNA, underpinning its roles in DNA condensation, protection from oxidative damage, and modulation of enzymatic activities.[4][5][6] Understanding the nuances of spermine's pH-dependent behavior is therefore not merely an academic exercise but a practical necessity for designing and interpreting experiments in cell biology, biochemistry, and pharmacology. This guide will dissect the physicochemical principles governing spermine's behavior at physiological pH, offering both theoretical insights and practical protocols.

Physicochemical Properties: pKa Values and Protonation States

The behavior of spermine in solution is governed by the pKa values of its four amino groups. The pKa is the pH at which a specific amino group is 50% protonated and 50% deprotonated. While exact pKa values can vary slightly with ionic strength and temperature, the literature provides a consensus on their approximate values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₆N₄ · 4HCl | [7] |

| Molecular Weight | 348.18 g/mol | [7] |

| Strongest Basic pKa | ~10.8 | [8][9] |

| Other pKa values | 8.5, 9.5, 10.3 (for a related analogue) | [10] |

| Physiological Charge | +4 | [8][11] |

Note: The provided pKa values are indicative. Specific experimental conditions can influence these values.

At a physiological pH of 7.4, which is significantly lower than the lowest pKa of its amino groups, all four of spermine's nitrogens will be protonated. This results in a net charge of +4. This polycationic nature is the cornerstone of its biological activity.

The following diagram illustrates the protonation states of spermine across a pH range, highlighting its fully protonated state at physiological pH.

Caption: Protonation state of spermine at different pH ranges.

Buffering Capacity at Physiological pH

A buffer solution resists changes in pH upon the addition of an acid or base.[12] The effectiveness of a buffer is determined by its buffer capacity, which is maximal at a pH equal to its pKa.[12][13]

Given that the pKa values for spermine's amino groups are all significantly above 7.4, its direct contribution to buffering in the physiological range is limited. However, titration curves of spermine show that it does begin to exhibit some buffering capacity below pH 7.4.[14] This makes it the only one of the common polyamines (including putrescine and spermidine) that may contribute to some degree to stabilizing intracellular pH within the physiological range.[14][15] While not a primary physiological buffer like the bicarbonate or phosphate systems, its presence in high intracellular concentrations means this effect cannot be entirely discounted.

Interactions with Biomolecules at Physiological pH

The highly cationic nature of spermine at physiological pH dictates its interaction with negatively charged biomolecules.

Interaction with DNA and RNA

The phosphate backbone of nucleic acids is negatively charged, providing a strong electrostatic attraction for the positively charged spermine. This interaction is fundamental to many of spermine's biological roles:

-

DNA Condensation and Stabilization: Spermine can neutralize the negative charges on the phosphate backbone, allowing the DNA to pack more tightly.[4][5] This is crucial for chromosome organization and the packaging of DNA into viral capsids.

-

Protection against Damage: By binding to DNA, spermine can protect it from reactive oxygen species (ROS) and other damaging agents.[6] It is thought to act as a free radical scavenger.[6]

-

Modulation of DNA Structure: Spermine binding can influence the conformation of DNA, potentially affecting the binding of proteins and other regulatory molecules.[4]

Interaction with Proteins

Spermine can also interact with acidic residues (aspartate and glutamate) on the surface of proteins. These interactions can modulate protein function, for example, by altering enzyme kinetics or influencing protein-protein interactions.

The diagram below illustrates the electrostatic interaction between fully protonated spermine and a negatively charged DNA molecule at physiological pH.

Caption: Electrostatic interaction of spermine with DNA.

Experimental Protocols: Preparation and Handling of this compound Solutions

Accurate and reproducible experimental results depend on the correct preparation and handling of this compound solutions. The primary consideration is maintaining the desired pH and ensuring the stability of the compound.

Preparation of a 100 mM this compound Stock Solution

Rationale: Preparing a concentrated, pH-adjusted stock solution allows for accurate dilution into various experimental buffers while minimizing changes to the final pH. Using degassed water and storing aliquots under inert gas mitigates oxidation.

Materials:

-

Spermine tetrahydrochloride (MW: 348.18 g/mol )[7]

-

High-purity, degassed water (e.g., Milli-Q, boiled and cooled under vacuum, or sparged with nitrogen/argon)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Calibrated pH meter

-

Sterile, conical tubes for storage

Procedure:

-

Weighing: Accurately weigh 3.48 g of spermine tetrahydrochloride.

-

Dissolution: Dissolve the powder in approximately 80 mL of degassed, high-purity water in a sterile beaker with a magnetic stirrer. Spermine tetrahydrochloride is readily soluble in water.[3][7]

-

pH Adjustment:

-

Place the beaker in a sterile environment (e.g., a laminar flow hood).

-

Immerse a calibrated pH electrode into the solution.

-

Slowly add 0.1 M NaOH dropwise while monitoring the pH. Adjust the pH to 7.4. Be cautious, as the solution's pH will change rapidly near the equivalence points. If you overshoot the target pH, back-titrate with 0.1 M HCl.

-

-

Final Volume Adjustment: Quantitatively transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of degassed water and add the rinsing to the flask. Bring the final volume to 100 mL with degassed water.

-

Sterilization and Storage:

-

Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

For optimal stability, overlay the aliquots with argon or nitrogen gas before capping.[7]

-

Store the aliquots at -20°C.[16]

-

Workflow for Solution Preparation

The following diagram outlines the critical steps for preparing a stable, pH-controlled this compound stock solution.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Physiological polyamines: simple primordial stress molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spermine Tetrahydrochloride for Molecular Biology [sigmaaldrich.com]

- 4. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication | PLOS One [journals.plos.org]

- 5. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Human Metabolome Database: Showing metabocard for Spermine (HMDB0001256) [hmdb.ca]

- 9. Showing Compound Spermine (FDB003225) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 14. researchgate.net [researchgate.net]

- 15. Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide on Spermine Hydrochloride as an Intracellular Free Radical Scavenger

Executive Summary

Spermine, a ubiquitous endogenous polyamine, is a critical regulator of cellular homeostasis, playing a pivotal role in processes from cell growth to gene expression. At physiological pH, it exists as a polycation, spermine hydrochloride, enabling intimate interactions with anionic macromolecules like DNA and RNA. Beyond these structural roles, spermine is emerging as a potent, multifaceted intracellular antioxidant. This guide provides a technical deep-dive into the mechanisms by which spermine mitigates oxidative stress. We will explore its capacity for direct radical scavenging, its complex role in metal ion chelation, and its influence on enzymatic pathways. This document is designed for researchers and drug development professionals, offering not just theoretical understanding but also field-proven experimental protocols to validate and harness the antioxidant properties of spermine in a laboratory setting.

Introduction: Oxidative Stress and the Endogenous Defense of Polyamines

Intracellular metabolism inevitably produces reactive oxygen species (ROS), such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). While essential for signaling, an imbalance favoring ROS production leads to oxidative stress, a pathogenic state implicated in neurodegenerative diseases, cancer, and chronic inflammation. Cells have evolved sophisticated antioxidant systems, and emerging evidence firmly places the natural polyamine spermine among these crucial defenders.[1][2] Found in millimolar concentrations within the nucleus, spermine is strategically positioned to protect critical cellular components, most notably DNA, from oxidative damage.[3][4] This guide elucidates the chemical and biological basis of spermine's antioxidant function, revealing a molecule that is both a direct scavenger and an indirect modulator of cellular redox state.

Core Mechanisms of Spermine's Antioxidant Action

Spermine's protective effects are not attributable to a single mode of action but rather a combination of direct and indirect mechanisms. Understanding these is critical for designing experiments and interpreting results accurately.

Direct Scavenging of Reactive Oxygen Species

The most direct antioxidant function of spermine is its ability to react with and neutralize free radicals.

-

Hydroxyl Radical (•OH) Scavenging: Spermine is an exceptionally potent scavenger of the hydroxyl radical, one of the most damaging ROS.[5][6] This has been conclusively demonstrated using Electron Paramagnetic Resonance (EPR) spectroscopy, where spermine, in a dose-dependent manner, virtually eliminates the •OH signal generated in Fenton-type reactions.[5][7] At a concentration of 1.5 mM, spermine can completely inhibit the formation of the DMPO-OH adduct, a classic indicator of •OH presence.[5][7]

-

Singlet Oxygen (¹O₂) Quenching: Spermine and its precursor spermidine can also quench singlet oxygen, another reactive species, although this activity is more moderate compared to its potent •OH scavenging.[5]

-

Limited Efficacy Against Superoxide (O₂•⁻): It is important to note that at physiological concentrations, spermine is not an effective scavenger of superoxide radicals.[5] This specificity underscores the targeted nature of its protective role.

The proposed mechanism involves the donation of a hydrogen atom from the carbon backbone of the spermine molecule to the hydroxyl radical, neutralizing it and forming a more stable spermine radical that can be subsequently reduced.

Caption: Direct scavenging of hydroxyl radical by spermine.

Indirect Antioxidant Activity via Metal Ion Chelation

A significant portion of spermine's antioxidant effect is indirect, stemming from its ability to manage the transition metals that catalyze ROS production.

-

Inhibition of the Fenton Reaction: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a major source of hydroxyl radicals in vivo.[8] Spermine, with its multiple amine groups, is an effective chelator of ferrous (Fe²⁺) and cupric (Cu²⁺) ions.[9] By binding these metals, it forms a stable, unreactive complex that prevents them from participating in the Fenton and Haber-Weiss reactions, thereby preemptively blocking •OH generation.[9]

-

The Pro-Oxidant Caveat: The interaction with metal ions is a double-edged sword and represents a critical, field-proven insight. While spermine protects against DNA damage at low metal concentrations (e.g., 10 µM copper or 50 µM Fe(II)), it can paradoxically promote DNA strand breakage at higher metal concentrations.[10] This occurs because the polycationic nature of spermine facilitates its association with the anionic DNA backbone. At high metal concentrations, this proximity can concentrate metal ions near the DNA, creating localized Fenton reaction hotspots and leading to enhanced damage.[10][11] This context-dependent activity is a crucial consideration for any therapeutic application.

Caption: Spermine's context-dependent interaction with metal ions.

Modulation of Enzymatic Pathways

Spermine also influences enzymatic systems involved in oxidative stress and inflammation.

-

Inhibition of Nitric Oxide Synthase (NOS): Pro-inflammatory stimuli can induce nitric oxide synthase (iNOS), leading to high levels of nitric oxide (NO), which can react with superoxide to form the damaging peroxynitrite. Spermine has been shown to inhibit the induction of iNOS and directly inhibit its activity, thereby reducing excessive NO production.[12][13] This effect is partly mediated by aldehyde metabolites of spermine.[12]

-

Activation of the Nrf2 Pathway: Recent studies show that spermine can activate the Nrf2 antioxidant response pathway.[14] By promoting the nuclear translocation of Nrf2, spermine upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase-1 (NQO1), bolstering the cell's overall antioxidant capacity.[14]

Experimental Validation: Protocols and Methodologies

To harness spermine's properties, rigorous and reproducible experimental validation is essential. The following protocols provide self-validating systems to assess its antioxidant capabilities.

Protocol 1: In Vitro Assessment of Hydroxyl Radical Scavenging by EPR Spectroscopy

This protocol directly measures spermine's ability to scavenge •OH radicals using the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

Methodology:

-

Reagent Preparation:

-

This compound stock (100 mM in ultrapure water).[15]

-

DMPO (1 M in ultrapure water). Purify by charcoal filtration if necessary.

-

Hydrogen peroxide (H₂O₂, 10 mM).

-

Ferrous sulfate (FeSO₄, 10 mM in 0.1 mM HCl to prevent oxidation).

-

Phosphate buffered saline (PBS), pH 7.4.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine reagents in the following order: PBS, DMPO (final concentration 100 mM), and varying concentrations of this compound (0, 0.5, 1.0, 1.5, 2.0 mM).

-

Initiate the Fenton reaction by adding H₂O₂ (final concentration 1 mM) followed immediately by FeSO₄ (final concentration 1 mM).

-

Vortex briefly and immediately transfer the solution to a 50 µL capillary tube.

-

-

EPR Analysis:

-

Place the capillary tube into the EPR spectrometer cavity.

-

Record the spectrum immediately. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be visible.

-

Typical EPR settings: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G, time constant 0.1 s.

-

-

Data Analysis:

-

Measure the signal intensity (peak height or double integral) of the DMPO-OH quartet in the absence and presence of spermine.

-

Calculate the percentage inhibition of the DMPO-OH signal for each spermine concentration.

-

Caption: Workflow for EPR-based hydroxyl radical scavenging assay.

Protocol 2: Measuring Intracellular ROS Scavenging using H₂DCFDA

This cell-based assay quantifies spermine's ability to reduce overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[16][17]

Methodology:

-

Cell Culture:

-

Seed cells (e.g., THP-1 macrophages, HEK293) in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow to adhere overnight.

-

-

Spermine Pre-treatment:

-

Remove media and replace with fresh media containing various concentrations of this compound (e.g., 0-1 mM). Incubate for 2-4 hours.

-

-

ROS Induction:

-

Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100-500 µM) or ox-LDL to the wells. Include a non-stressed control group. Incubate for 1 hour.

-

-

Probe Loading:

-

Wash cells twice with warm PBS.

-

Load cells with 10 µM H₂DCFDA in PBS. Incubate for 30 minutes at 37°C, protected from light. H₂DCFDA is deacetylated intracellularly to H₂DCF, which is oxidized by ROS to the highly fluorescent DCF.[16]

-

-

Fluorescence Measurement:

-

Wash cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence using a microplate reader with excitation at ~488 nm and emission at ~530 nm.[17]

-

-

Data Normalization:

-

In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to normalize fluorescence values to cell number, ensuring the observed effects are not due to cytotoxicity.

-

Caption: Workflow for intracellular ROS measurement with H₂DCFDA.

Data Interpretation and Quantitative Analysis

Table 1: Example Data - Dose-Dependent Inhibition of DMPO-OH Adduct by Spermine

| Spermine HCl (mM) | DMPO-OH Signal Intensity (Arbitrary Units) | % Inhibition |

|---|---|---|

| 0 (Control) | 15,430 | 0% |

| 0.5 | 8,178 | 47% |

| 1.0 | 3,549 | 77% |

| 1.5 | 617 | 96% |

| 2.0 | 123 | 99.2% |

Table 2: Example Data - Reduction of Intracellular DCF Fluorescence

| Treatment | Mean Fluorescence Intensity (RFU) | % Reduction vs. H₂O₂ |

|---|---|---|

| Control (Untreated) | 1,250 | N/A |

| H₂O₂ (300 µM) | 9,870 | 0% |

| H₂O₂ + Spermine (0.5 mM) | 5,430 | 45% |

| H₂O₂ + Spermine (1.0 mM) | 3,160 | 68% |

Applications in Drug Development and Therapeutic Potential

The potent antioxidant and anti-inflammatory properties of spermine make it an attractive molecule for therapeutic development in pathologies underpinned by oxidative stress.[9][18]

-

Neuroprotection: By scavenging •OH and chelating iron, spermine may mitigate the oxidative damage central to neurodegenerative conditions like Parkinson's and Alzheimer's disease.

-

Anti-Inflammatory Agent: Its ability to inhibit iNOS and activate the Nrf2 pathway suggests potential in treating chronic inflammatory diseases.[9][14]

-

Cardiovascular Disease: Spermine has been shown to prevent macrophage pyroptosis and oxidative stress induced by high glucose and oxidized LDL, indicating a potential role in mitigating diabetic atherosclerosis.[14]